molecular formula C20H23N5O2 B2766184 5-amino-1-(2,5-dimethylbenzyl)-N-(2-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide CAS No. 899981-80-7

5-amino-1-(2,5-dimethylbenzyl)-N-(2-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2766184
CAS No.: 899981-80-7
M. Wt: 365.437
InChI Key: JQECJLBYVLNLKV-UHFFFAOYSA-N
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Description

5-amino-1-(2,5-dimethylbenzyl)-N-(2-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C20H23N5O2 and its molecular weight is 365.437. The purity is usually 95%.
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Biological Activity

The compound 5-amino-1-(2,5-dimethylbenzyl)-N-(2-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide is a derivative of the 1,2,3-triazole class, which has garnered interest in medicinal chemistry due to its diverse biological activities. This article delves into the biological activity of this compound, focusing on its potential anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • Molecular Formula : C19_{19}H22_{22}N4_{4}O2_{2}
  • Molecular Weight : 342.41 g/mol

The presence of the triazole ring in conjunction with various substituents contributes to its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of various 1,2,3-triazole derivatives. The compound has been evaluated for its activity against several cancer cell lines.

In Vitro Studies

In vitro assays conducted using the National Cancer Institute's NCI60 cell line panel revealed that certain triazole derivatives exhibit significant cytotoxic effects against multiple cancer types. Notably, compounds structurally similar to our target compound showed moderate activity against melanoma and breast cancer cell lines.

CompoundCell LineLog GI50Activity Level
25Melanoma SK-MEL-5-5.55Moderate
25Breast MDA-MB-468-5.70Moderate
25Colon KM12-5.43Moderate

These findings suggest that modifications in the triazole structure can enhance anticancer activity by affecting interactions with biological targets.

The mechanism by which triazole compounds exert their anticancer effects often involves the inhibition of specific enzymes or pathways critical for cancer cell proliferation. For instance, some studies indicate that triazoles can interfere with DNA synthesis or induce apoptosis in cancer cells through various signaling pathways.

Case Study 1: Evaluation of Antitumor Activity

In a study published by the National Cancer Institute, several triazole derivatives were synthesized and screened for antitumor activity. The results indicated that compounds with methoxy substitutions exhibited improved activity against leukemia and renal cancer cell lines. Specifically:

  • Compound 25 demonstrated a growth inhibition percentage (GP) of 65.29% against the renal cancer UO-31 cell line.

This underscores the importance of structural modifications in enhancing therapeutic efficacy.

Case Study 2: Structure-Activity Relationship (SAR)

A comprehensive SAR analysis revealed that the introduction of various functional groups at specific positions on the triazole ring significantly influenced biological activity. For example:

  • Methoxy Group : Enhanced anticancer activity on leukemia cell lines.
  • Dimethylbenzyl Substitution : Improved binding affinity to target proteins involved in tumor growth.

Properties

IUPAC Name

5-amino-1-[(2,5-dimethylphenyl)methyl]-N-[(2-methoxyphenyl)methyl]triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N5O2/c1-13-8-9-14(2)16(10-13)12-25-19(21)18(23-24-25)20(26)22-11-15-6-4-5-7-17(15)27-3/h4-10H,11-12,21H2,1-3H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQECJLBYVLNLKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)CN2C(=C(N=N2)C(=O)NCC3=CC=CC=C3OC)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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